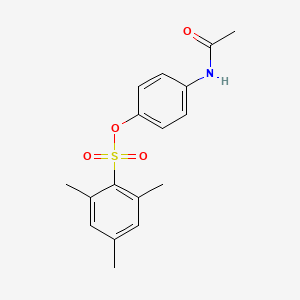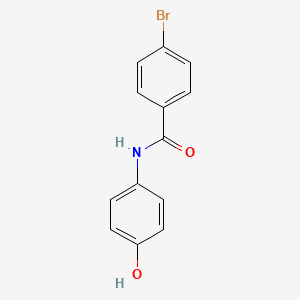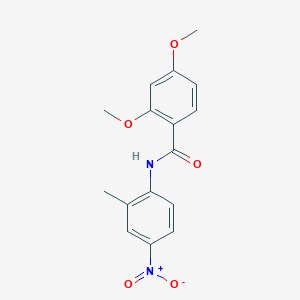![molecular formula C15H17N5O B5090319 N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5090319.png)
N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as EPPP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EPPP belongs to the family of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood, but it is believed to act as a kinase inhibitor. Specifically, it inhibits the activity of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β), which are involved in cell cycle regulation and neurodegeneration, respectively. By inhibiting these kinases, N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can induce cell cycle arrest and apoptosis in cancer cells, and protect neurons from oxidative stress and inflammation.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been found to have anti-inflammatory and anti-angiogenic effects.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promising results in preclinical studies, making it a good candidate for further research. However, one limitation of using N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is that it has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the mechanism of action of N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in these diseases and to determine its efficacy in animal models and clinical trials. Another area of interest is the development of more effective synthesis methods for N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which could increase its yield and solubility. Finally, there is potential for the development of analogs of N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with improved pharmacological properties.
合成方法
The synthesis of N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form 4-ethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 4-ethoxyphenylhydrazine. Finally, the reaction of 4-ethoxyphenylhydrazine with 5-ethyl-2,4-diaminopyrimidine-5-carboxamide leads to the formation of N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The overall yield of this synthesis method is around 45%.
科学研究应用
N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-3-20-15-13(9-18-20)14(16-10-17-15)19-11-5-7-12(8-6-11)21-4-2/h5-10H,3-4H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJILGWJKVDWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-ethylpyrazolo[3,4-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)


![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)

![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![N-(3-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5090323.png)
![methyl 4-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B5090329.png)